1-(Adamantan-1-il)-3-propilurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

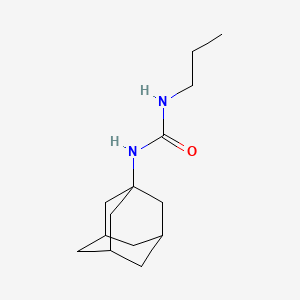

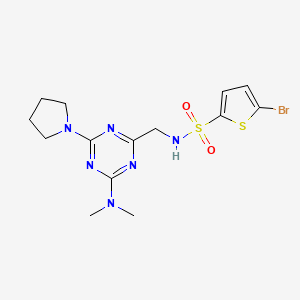

1-(Adamantan-1-yl)-3-propylurea is a useful research compound. Its molecular formula is C14H24N2O and its molecular weight is 236.359. The purity is usually 95%.

The exact mass of the compound 1-(Adamantan-1-yl)-3-propylurea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Adamantan-1-yl)-3-propylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Adamantan-1-yl)-3-propylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Función de 1-(Adamantan-1-il)-3-propilurea: Este compuesto ha mostrado promesa como un inhibidor de sEH . Su estructura de adamantano-urea contribuye a su lipofilia y afinidad de unión.

- Potencial: Los derivados de adamantano se han explorado para las propiedades antivirales. Si bien la actividad antiviral específica de this compound aún no se ha dilucidado completamente, su núcleo de adamantano sugiere un potencial para inhibir la entrada o replicación viral .

Inhibición de la hidrolasa de epóxido soluble humana (hsEH)

Actividad antiviral

Estas aplicaciones resaltan la versatilidad de this compound y su posible impacto en diversos dominios científicos. La investigación adicional descubrirá usos adicionales y optimizará sus propiedades para aplicaciones específicas. 🌟

Direcciones Futuras

Mecanismo De Acción

Target of action

Adamantane derivatives, such as Rimantadine, are known to target the M2 protein of the Influenza A virus . .

Mode of action

The mode of action of adamantane derivatives generally involves inhibiting the function of their target. For instance, Rimantadine inhibits the uncoating of the Influenza A virus by interacting with the M2 protein . The specific mode of action for “1-(Adamantan-1-yl)-3-propylurea” is unknown.

Biochemical pathways

Adamantane derivatives like rimantadine can affect the replication cycle of the influenza a virus .

Análisis Bioquímico

Biochemical Properties

1-(Adamantan-1-yl)-3-propylurea plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxides to diols. The interaction between 1-(Adamantan-1-yl)-3-propylurea and soluble epoxide hydrolase results in the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways involving epoxides . Additionally, 1-(Adamantan-1-yl)-3-propylurea has been shown to interact with various proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of 1-(Adamantan-1-yl)-3-propylurea on cellular processes are multifaceted. This compound has been found to influence cell signaling pathways, particularly those involving the regulation of oxidative stress and inflammation. By inhibiting soluble epoxide hydrolase, 1-(Adamantan-1-yl)-3-propylurea modulates the levels of epoxyeicosatrienoic acids, which are known to play a role in cellular signaling and inflammation . Furthermore, 1-(Adamantan-1-yl)-3-propylurea affects gene expression and cellular metabolism, leading to changes in the production of reactive oxygen species and the activation of stress response pathways.

Molecular Mechanism

The molecular mechanism of action of 1-(Adamantan-1-yl)-3-propylurea involves its binding interactions with soluble epoxide hydrolase. The adamantane moiety of the compound fits into the hydrophobic pocket of the enzyme, leading to competitive inhibition . This inhibition prevents the conversion of epoxides to diols, thereby altering the balance of these metabolites in the cell. Additionally, 1-(Adamantan-1-yl)-3-propylurea may influence other molecular targets, including receptors and ion channels, through its interactions with cellular membranes and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Adamantan-1-yl)-3-propylurea have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to 1-(Adamantan-1-yl)-3-propylurea can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. In vitro and in vivo studies have shown that prolonged treatment with 1-(Adamantan-1-yl)-3-propylurea can result in sustained inhibition of soluble epoxide hydrolase and associated changes in cellular physiology.

Dosage Effects in Animal Models

The effects of 1-(Adamantan-1-yl)-3-propylurea in animal models vary with dosage. At low doses, the compound exhibits beneficial effects, such as the reduction of oxidative stress and inflammation . At higher doses, 1-(Adamantan-1-yl)-3-propylurea can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage level. These findings highlight the importance of dosage optimization in the therapeutic application of 1-(Adamantan-1-yl)-3-propylurea.

Metabolic Pathways

1-(Adamantan-1-yl)-3-propylurea is involved in several metabolic pathways, primarily through its interaction with soluble epoxide hydrolase. The inhibition of this enzyme by 1-(Adamantan-1-yl)-3-propylurea leads to the accumulation of epoxides, which can be further metabolized by other enzymes, such as cytochrome P450s . This interaction affects the overall metabolic flux and the levels of various metabolites in the cell. Additionally, 1-(Adamantan-1-yl)-3-propylurea may influence the activity of other metabolic enzymes and cofactors, contributing to its broad biochemical effects.

Transport and Distribution

The transport and distribution of 1-(Adamantan-1-yl)-3-propylurea within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, 1-(Adamantan-1-yl)-3-propylurea can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 1-(Adamantan-1-yl)-3-propylurea within tissues is also affected by its interactions with plasma proteins, which can modulate its bioavailability and pharmacokinetics.

Subcellular Localization

The subcellular localization of 1-(Adamantan-1-yl)-3-propylurea is influenced by its chemical properties and interactions with cellular components. The compound has been found to localize primarily in the cytoplasm, where it interacts with soluble epoxide hydrolase and other cytosolic proteins . Additionally, 1-(Adamantan-1-yl)-3-propylurea may be targeted to specific organelles, such as the endoplasmic reticulum, through post-translational modifications and targeting signals. These localization patterns are crucial for the compound’s activity and function within the cell.

Propiedades

IUPAC Name |

1-(1-adamantyl)-3-propylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O/c1-2-3-15-13(17)16-14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,2-9H2,1H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWNPDYOSNXDOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)amino]thiourea](/img/structure/B2546458.png)

![N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2546460.png)

![1-[[[1-[(4-Cyanophenyl)methyl]piperidin-4-yl]amino]methyl]cyclopentane-1-carboxamide](/img/structure/B2546461.png)

![9-(3,4-dimethoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2546468.png)

![1'-(tert-Butoxycarbonyl)-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-6-carboxylic acid](/img/structure/B2546470.png)